molecular formula C22H19N5O5S2 B3015662 ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896295-76-4

ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B3015662
CAS RN: 896295-76-4
M. Wt: 497.54
InChI Key: UXINULNEYWFKHC-UHFFFAOYSA-N
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Description

The compound is a derivative of ethyl benzoate, which is a common ester used in organic synthesis. It contains several functional groups, including a methoxyphenyl group, a thiadiazolo-triazine ring, and an acetylamino group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a detailed study, it’s difficult to provide an accurate analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Activity

1,3,4-Thiadiazole derivatives have emerged as promising candidates for designing new antitumor agents. These compounds exhibit cytotoxic properties and are being explored for their potential in cancer treatment . Specifically, ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate has shown significant anticancer activity against colon cancer cell lines (HT29) with an IC50 value of 12 μM .

Antimicrobial and Antifungal Properties

Thiadiazole derivatives, including our compound of interest, possess antimicrobial and antifungal activities. These molecules can inhibit the growth of bacteria and fungi, making them potential candidates for novel therapeutic agents .

Analgesic and Anti-Inflammatory Effects

Studies have indicated that 1,3,4-thiadiazole derivatives exhibit analgesic and anti-inflammatory properties. These effects could be valuable in managing pain and inflammation-related conditions .

Antipsychotic and Antidepressant Potential

The compound’s structure suggests that it may interact with neurotransmitter systems. Some derivatives have demonstrated antipsychotic and antidepressant effects, which could be relevant for mental health treatments .

Anticonvulsant Activity

Certain 1,3,4-thiadiazole derivatives, including our compound, exhibit anticonvulsant properties. These findings open avenues for research in epilepsy management .

Anti-Leishmanial Properties

Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Thiadiazole derivatives have shown anti-leishmanial activity, and further exploration of our compound’s potential in this context is warranted .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic uses .

properties

IUPAC Name

ethyl 2-[[2-[[3-(4-methoxyphenyl)-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S2/c1-3-32-20(30)15-6-4-5-7-16(15)23-17(28)12-33-22-26-27-19(29)18(24-25-21(27)34-22)13-8-10-14(31-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXINULNEYWFKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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